Diethyl 2-hexadecylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-hexadecylbutanedioate is an organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide in methanol.
Major Products Formed
Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.
Reduction: 2-Hexadecylbutanediol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Diethyl 2-hexadecylbutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar ester with a shorter alkyl chain, commonly used in organic synthesis.
Diethyl succinate: Another ester with a shorter chain, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl phthalate: An ester used as a plasticizer in various industrial applications.
Uniqueness
Diethyl 2-hexadecylbutanedioate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications that require interaction with lipid environments, such as in drug delivery and polymer formulations.
Properties
CAS No. |
83826-15-7 |
---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
diethyl 2-hexadecylbutanedioate |
InChI |
InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3 |
InChI Key |
CXAHCVRZFSIOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.